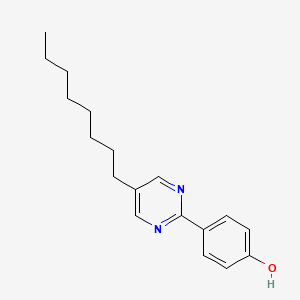

2-(4-Hydroxyphenyl)-5-octylpyrimidine

カタログ番号 B1619105

CAS番号:

58415-63-7

分子量: 284.4 g/mol

InChIキー: QKHJFAHFTKYIEP-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

The compound “2-(4-Hydroxyphenyl)ethanol” is a phenolic alcohol commonly present in olive mill wastewater . It’s a polyphenolic building block used in the synthesis of monobenzoxazine resin .

Synthesis Analysis

The synthesis of related compounds often involves various chemical reactions. For instance, “2,4,6-Tris (4-hydroxyphenyl)-1,3,5-triazine” was synthesized by cyclotrimerization of 4-cyanophenol using trifluromethanesulphonic acid as a catalyst .Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray diffraction and computational methods like Density Functional Theory (DFT) and Hartree-Fock (HF) modeling .Chemical Reactions Analysis

Chemical reactions involving these compounds can be complex and diverse. For example, “2,4,6-Tris (4-hydroxyphenyl)-1,3,5-triazine” was epoxidized using alkali as a catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. For example, “2-(4-Hydroxyphenyl)ethanol” has a melting point of 89-92 °C .Safety And Hazards

将来の方向性

特性

CAS番号 |

58415-63-7 |

|---|---|

製品名 |

2-(4-Hydroxyphenyl)-5-octylpyrimidine |

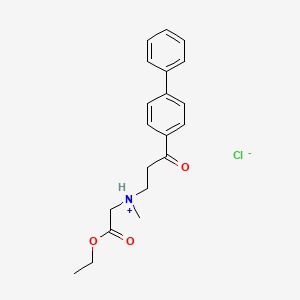

分子式 |

C18H24N2O |

分子量 |

284.4 g/mol |

IUPAC名 |

4-(5-octylpyrimidin-2-yl)phenol |

InChI |

InChI=1S/C18H24N2O/c1-2-3-4-5-6-7-8-15-13-19-18(20-14-15)16-9-11-17(21)12-10-16/h9-14,21H,2-8H2,1H3 |

InChIキー |

QKHJFAHFTKYIEP-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)O |

正規SMILES |

CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)O |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

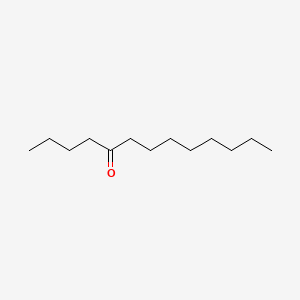

137.7 ml (1.5 mol) of POCl3 are added with ice cooling to 135 g (1.85 mol) of DMF, and the mixture is subsequently stirred at room temperature for 15 minutes. 202 g (1 mol) of decanal dimethyl acetal dissolved in 500 ml of DMF are then. added dropwise, and, after addition is complete, the mixture is stirred for about 3 further hours. 262.5 g (1 mol) of 4-benzoxybenzamidine are subsequently added, and the mixture is stirred for a further hour. 1.1 l of triethylamine are then slowly added, during which the temperature rises to about 70° C. In order to maintain stirrability, about 700 ml of DMF are added, and the triethylamine is subsequently removed by distillation at atmospheric pressure. The residue is poured into about 6 l of ice water. The precipitated product is washed with water, recrystallized from 2.5 1 of isobutanol, dissolved in 1 l of ethyl acetate and hydrogenated at atmospheric pressure with addition of 10 g of Pd/C (10%) until take-up of hydrogen ceases. The catalyst is filtered off with suction, and the residue from evaporation of the filtrate is dried at 50° C. under reduced pressure.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。